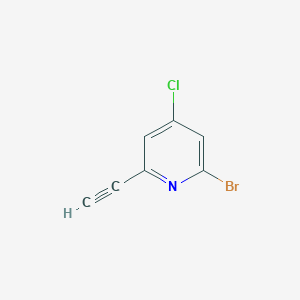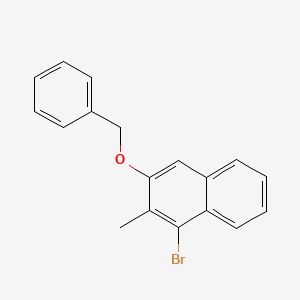![molecular formula C6H5ClN2O B15222463 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H6ClNO It is characterized by a fused ring system containing both furan and pyrazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine derivatives with hydrazine hydrate, leading to the formation of the pyrazine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can lead to more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazines, oxidized derivatives, and reduced forms of the original compound.
Applications De Recherche Scientifique
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
- 2-Chloro-5,7-dihydrofuro[3,4-b]pyrimidine
Uniqueness
2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both furan and pyrazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H5ClN2O |
|---|---|
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
3-chloro-5,7-dihydrofuro[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-8-4-2-10-3-5(4)9-6/h1H,2-3H2 |
Clé InChI |
GYHQMIUWPAOEER-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC=C(N=C2CO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



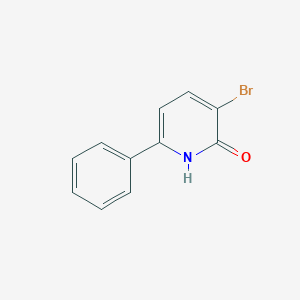

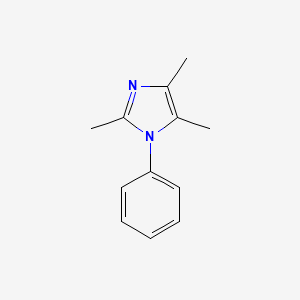
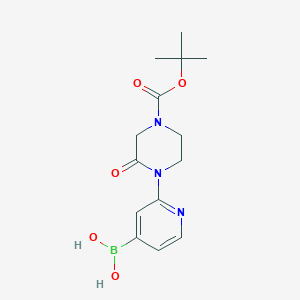

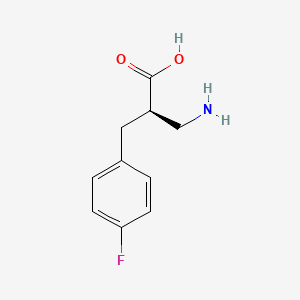

![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)

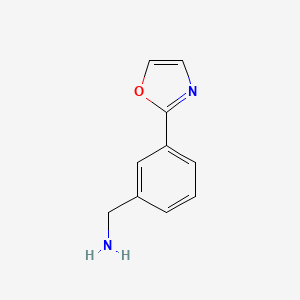
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)
